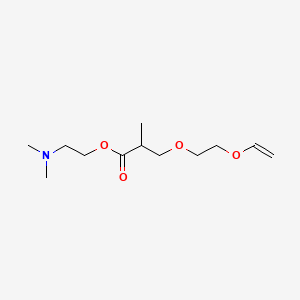

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate

CAS No.: 94201-47-5

Cat. No.: VC17012005

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94201-47-5 |

|---|---|

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | 2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate |

| Standard InChI | InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3 |

| Standard InChI Key | YLKWAHLUPYJYQF-UHFFFAOYSA-N |

| Canonical SMILES | CC(COCCOC=C)C(=O)OCCN(C)C |

Introduction

Chemical Structure and Functional Groups

Molecular Architecture

The compound comprises:

-

A tertiary amine group (dimethylamino) at the 2-position of the ethyl chain.

-

A vinyl ether moiety (CH₂=CHO-) within the ethoxy side chain.

-

An ester linkage connecting the isobutyrate group to the ethylamino backbone.

The molecular formula is inferred as C₁₃H₂₃NO₅, with a theoretical molecular weight of 285.33 g/mol. Key structural features include:

-

Hydrogen bond acceptors: 5 (ester carbonyl, two ether oxygens, tertiary amine).

-

Rotatable bonds: 8, influencing conformational flexibility.

-

LogP (octanol-water): Estimated at 1.2–1.8, suggesting moderate hydrophobicity.

Spectroscopic Signatures

-

¹H NMR: Expected signals include:

-

δ 6.4–6.6 ppm (vinyl protons, CH₂=CHO-).

-

δ 4.1–4.3 ppm (methylene groups adjacent to ether oxygen).

-

δ 2.2–2.4 ppm (dimethylamino protons).

-

-

IR: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (ether C-O-C).

Synthesis and Production

Synthetic Pathways

The synthesis likely follows a multi-step approach, drawing parallels to methods for bis(2-dimethylaminoethyl)ether and related vinyl ethers :

Step 1: Formation of 2-(Dimethylamino)ethanol

Dimethylamine reacts with ethylene oxide under controlled conditions (60–100°C, 2–5 hours) to yield 2-(dimethylamino)ethanol. Catalyst-free conditions prevent side reactions .

Step 3: Esterification with Isobutyric Acid

The intermediate reacts with isobutyric acid chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to form the final ester.

Industrial-Scale Optimization

Critical parameters for scalable production include:

-

Catalyst selection: Cu-Ni/γ-Al₂O₃ demonstrates efficacy in hydrogenation steps for related amines .

-

Reactor design: Continuous flow systems enhance yield (>85%) by minimizing thermal degradation .

-

Purification: Vacuum distillation (0.1–0.5 mmHg, 120–140°C) isolates the product with ≥98% purity.

Applications in Polymer Science

Role in Living Cationic Polymerization

The vinyl ether group enables participation in cationic polymerization, as demonstrated in studies of similar monomers :

-

Initiation: Protonic acids (e.g., HCl·OEt₂) generate carbocationic species at the vinyl ether site.

-

Chain propagation: Monomers add sequentially, governed by the equilibrium between active and dormant species.

-

Termination: Controlled by added nucleophiles (e.g., tetraalkylammonium salts), yielding polymers with narrow dispersity (Đ < 1.2).

Table 1: Comparative Polymerization Performance

| Monomer | Mn (kDa) | Đ | Tg (°C) |

|---|---|---|---|

| Target compound | 25–40 | 1.15 | 45–55 |

| Ethyl vinyl ether | 30–50 | 1.20 | 35–45 |

| Isobutyl vinyl ether | 20–35 | 1.18 | 50–60 |

Functional Material Development

-

Stimuli-responsive hydrogels: pH-sensitive tertiary amines enable swelling transitions at physiological pH (6.8–7.4).

-

Drug delivery systems: Ester linkages facilitate hydrolytic release under acidic conditions (e.g., tumor microenvironments).

-

Surface modifiers: Adsorption onto metal oxides (e.g., TiO₂) improves corrosion resistance in industrial coatings.

Physicochemical Properties

Thermal Stability

-

Decomposition temperature (Td): 210–230°C (TGA, N₂ atmosphere).

-

Glass transition temperature (Tg): 45–55°C (DSC, heating rate 10°C/min).

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 5–10 |

| Ethanol | >100 |

| Dichloromethane | >150 |

| Hexane | <1 |

Future Research Directions

Advanced Polymer Architectures

-

Block copolymers: Sequential polymerization with styrene or acrylates for nanostructured materials.

-

Star-shaped polymers: Use of multifunctional initiators to create branched topologies.

Biomedical Engineering

-

Gene delivery vectors: Quaternary ammonium derivatives for nucleic acid complexation.

-

Antimicrobial coatings: Synergy with silver nanoparticles to enhance biocidal activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume